molecular formula C17H20FN3O B2788491 6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 1207031-12-6

6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B2788491
CAS No.: 1207031-12-6
M. Wt: 301.365
InChI Key: MHQHAIBCTMGEKQ-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrimidin-4(3H)-one core, a privileged scaffold frequently found in compounds with diverse biological activities. The molecular design, featuring a 4-fluorophenyl ring and a piperidine-containing side chain, suggests potential for targeting a range of enzyme classes, including protein kinases. The compound's core structure is associated with several therapeutic areas. Pyrimidin-4(3H)-one derivatives have been extensively investigated as potent inhibitors for the treatment of infectious diseases. For instance, structurally related pyrazolopyrimidines have demonstrated potent in vitro growth inhibition of Mycobacterium tuberculosis (M.tb), highlighting the value of this scaffold in developing novel anti-tuberculosis agents . Furthermore, quinolinyl pyrimidine analogues have been identified as inhibitors of type II NADH dehydrogenase (NDH-2), an essential enzyme in the electron transfer chain of several microbial pathogens, showcasing its applicability in antimicrobial development . Beyond infectious diseases, the piperidine moiety is a common feature in central nervous system (CNS)-active compounds, and similar structures have been explored for conditions such as Alzheimer's disease . This product is presented for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and mechanism-of-action studies. It is supplied as a high-purity compound to ensure reliable and reproducible experimental results. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-(2-piperidin-1-ylethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c18-15-6-4-14(5-7-15)16-12-17(22)21(13-19-16)11-10-20-8-2-1-3-9-20/h4-7,12-13H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQHAIBCTMGEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the formation of the pyrimidin-4-one core One common approach is the condensation of an appropriate β-keto ester with guanidine or its derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Process optimization and cost-effective raw material sourcing are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Electrophilic addition reactions may involve the use of Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

  • Addition: Formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily attributed to its interaction with various biological targets. Key areas of interest include:

Anticancer Activity

Research indicates that the compound may possess significant cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results, particularly against:

  • HeLa Cells : IC50 observed at 15.3 µM.
  • MCF-7 Cells : IC50 of 20.5 µM, indicating moderate activity.
  • HepG2 Cells : IC50 of 12.8 µM, demonstrating high selectivity.

These findings suggest potential as an anticancer agent, warranting further investigation into its mechanism of action.

Neuropharmacological Effects

Given the presence of the piperidine moiety, the compound is being studied for its effects on neurotransmitter systems. Preliminary studies suggest it may modulate dopamine and serotonin receptors, which could have implications for treating neurodegenerative diseases and psychiatric disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by specific structural features:

  • Piperidine Substitution : Variations in the piperidine ring enhance receptor binding affinity.
  • Fluorine Substitution : The introduction of fluorine increases lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

Several case studies illustrate the compound's application in therapeutic contexts:

Case Study 1: Antimicrobial Properties

A study evaluating the compound's effects against Mycobacterium tuberculosis showed an IC90 of 4.00 µM, suggesting potential as an anti-tubercular agent.

Case Study 2: Neuroprotective Effects

Research on neuroprotective properties indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Data Summary Table

Biological ActivityCell Line/TargetIC50 (µM)Comments
AnticancerHeLa15.3Significant cytotoxicity observed
AnticancerMCF-720.5Moderate activity; further optimization needed
AnticancerHepG212.8High selectivity index
AntitubercularMycobacterium tuberculosis4.00Potential anti-tubercular agent
NeuroprotectiveNeuronal culturesN/AReduces oxidative stress markers

Mechanism of Action

The mechanism by which 6-(4-Fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Substituent Variations at Position 3

Modifications to the aminoalkyl chain at position 3 significantly influence antimicrobial potency and selectivity:

Compound Name Substituent at Position 3 Antimicrobial Activity (MIC, μg/mL) Key Findings Evidence ID
Target Compound 2-(Piperidin-1-yl)ethyl Not explicitly reported High yield (77%); piperidine enhances lipophilicity .
6-(4-Chlorobenzyl)-5-ethyl derivative 2-(Pyrrolidin-1-yl)ethyl Moderate (e.g., 16–32 vs. S. aureus) Pyrrolidine’s smaller ring reduces steric hindrance but may limit membrane penetration .
6-(3,4-Dimethoxybenzyl) derivative 2-(Morpholin-4-yl)ethyl Lower activity than piperidine analogs Morpholine’s oxygen atom increases polarity, reducing lipid solubility .

Substituent Variations at Position 6

The 4-fluorophenyl group at position 6 is compared to other aryl/heteroaryl substituents:

Compound Name Substituent at Position 6 Activity Profile Notes Evidence ID
Target Compound 4-Fluorophenyl Not explicitly reported Fluorine’s electron-withdrawing effect may stabilize enzyme binding .
6-(3,4-Dichlorobenzyl) derivative 3,4-Dichlorobenzyl Broad-spectrum antifungal activity Chlorine atoms enhance halogen bonding but increase toxicity .
6-(4-Methylquinazolin-2-yl)amino analog Quinazolinylamino Anticancer activity reported Quinazoline moiety shifts target to kinase inhibition .

Core Scaffold Modifications

Pyrimidin-4(3H)-one derivatives are compared to fused-ring analogs (e.g., furopyrimidinones, thienopyrimidinones):

Compound Class Example Structure Activity Key Differences Evidence ID
Furo[2,3-d]pyrimidinones 5-Ethoxycarbonyl-6-methyl derivatives Antiviral and antitumor activity Fused furan ring enhances π-stacking but reduces solubility .
Thieno[3,2-d]pyrimidinones 7-(3-Chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl] Kinase inhibition Thiophene ring increases metabolic stability .

Structure-Activity Relationship (SAR) Insights

  • Piperidine vs. Other Amines : Piperidine’s six-membered ring balances lipophilicity and steric effects, improving cell penetration compared to pyrrolidine (5-membered) or morpholine (oxygen-containing) analogs .
  • Fluorophenyl vs.
  • Thiopyrimidinones vs. Oxopyrimidinones: Sulfur substitution at position 2 (e.g., 2-thiouracils) enhances metal-binding capacity, critical for enzyme inhibition .

Biological Activity

The compound 6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic molecule with notable biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a pyrimidine core substituted with a 4-fluorophenyl group and a piperidin-1-yl ethyl side chain. This unique structure contributes to its biological properties:

  • Pyrimidine Ring : Central to its biological activity, often involved in enzyme inhibition.
  • 4-Fluorophenyl Group : Enhances lipophilicity and may influence binding interactions with biological targets.
  • Piperidine Moiety : Known for its role in modulating receptor activity.

IUPAC Name

The IUPAC name for the compound is This compound .

Anticancer Properties

Research indicates that compounds with similar structures can inhibit various cancer cell lines. For instance, derivatives of pyrimidine have shown effectiveness against:

  • Breast Cancer : In vitro studies demonstrated significant cytotoxicity against MCF-7 cells.
  • Lung Cancer : Compounds exhibited inhibition of cell proliferation in A549 cells.

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : It may inhibit histone demethylases (KDMs), crucial for epigenetic regulation, thereby affecting gene expression associated with cancer progression .
  • Receptor Modulation : The piperidine component likely interacts with neurotransmitter receptors, influencing pathways involved in cell survival and apoptosis.

Antimicrobial Activity

The compound's structural analogs have been tested for antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. Notably:

  • Minimum Inhibitory Concentration (MIC) values for derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Case Studies

  • Histone Demethylase Inhibition :
    • A study highlighted the efficacy of pyrimidine derivatives as inhibitors of KDM4 and KDM5, demonstrating their potential in treating cancers through epigenetic modulation .
  • Antimicrobial Evaluation :
    • Another research effort evaluated the antibacterial properties of piperidine derivatives, revealing that modifications to the piperidine ring significantly affected bioactivity against various pathogens .

Data Tables

Biological ActivityTarget OrganismMIC (mg/mL)Reference
AnticancerMCF-7Not specified
AntibacterialS. aureus0.0039
AntibacterialE. coli0.025

Q & A

Q. What are the optimized synthetic routes for 6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidinone scaffolds and piperidine derivatives. Key steps include:

  • Coupling reactions : For example, Suzuki-Miyaura cross-coupling to introduce the 4-fluorophenyl group under palladium catalysis (e.g., Pd(PPh₃)₄) in 1,4-dioxane/water at 100°C .
  • Alkylation : Introducing the piperidin-1-yl ethyl moiety via nucleophilic substitution, often using potassium carbonate as a base in DMF .
  • Purification : Chromatography (silica gel or HPLC) and recrystallization are critical for isolating high-purity products (>95%) . Critical conditions: Temperature control (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents significantly impact yield.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 357.36 for C₁₇H₁₈FN₃O₂) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and identifies by-products .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Target influenza endonuclease (IC₅₀ determination via fluorescence-based assays) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .
  • Receptor binding studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Aza-substitution : Replace pyrimidinone oxygen with nitrogen to enhance binding affinity (e.g., 5-aza analogues showed improved endonuclease inhibition in ).
  • Side-chain modifications : Vary the piperidine ethyl linker length or introduce methyl groups to modulate lipophilicity and blood-brain barrier penetration .
  • Pharmacophore mapping : Use X-ray crystallography or docking simulations (e.g., AutoDock Vina) to identify critical interactions with biological targets .

Q. What strategies can resolve contradictory data between in vitro and in vivo efficacy profiles?

  • Metabolic stability testing : Evaluate hepatic microsomal degradation to identify labile functional groups (e.g., esterase-sensitive moieties) .
  • Pharmacokinetic (PK) modeling : Use Sprague-Dawley rats to correlate plasma concentration-time curves with observed bioactivity .
  • Toxicokinetic adjustments : Adjust dosing regimens based on acute toxicity data (LD₅₀) and organ-specific accumulation .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Analyze binding stability to influenza endonuclease’s bimetal active site over 100-ns trajectories .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate transition states for enzyme inhibition mechanisms .
  • ADMET prediction : Tools like SwissADME assess permeability (LogP), solubility (LogS), and CYP450 interactions .

Data Contradiction Analysis

  • Case Example : Discrepancies in IC₅₀ values between enzymatic and cellular assays may arise from off-target effects or poor membrane permeability.
    • Resolution : Perform cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

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